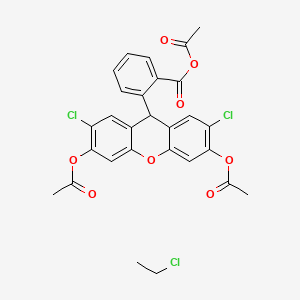
D-Arabinitol-1-13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Arabinitol-1-13C: is an isotope-labelled analogue of D-arabinitol, a sugar alcohol. The compound is labelled with carbon-13 at the first carbon position, making it useful in various scientific studies, particularly in metabolic research and diagnostic applications. D-arabinitol itself is a naturally occurring sugar alcohol found in various organisms, including fungi and bacteria.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Arabinitol-1-13C typically involves the incorporation of carbon-13 into the arabinitol molecule. One common method is the reduction of D-arabinose-1-13C using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is carried out under controlled conditions to ensure the selective reduction of the aldehyde group to a primary alcohol.
Industrial Production Methods: Industrial production of this compound involves the use of advanced techniques to ensure high purity and yield. The process may include the use of isotope-enriched starting materials and optimized reaction conditions to achieve the desired labelling efficiency. The final product is typically purified using chromatographic techniques to remove any impurities and unlabelled by-products.
Análisis De Reacciones Químicas
Types of Reactions: D-Arabinitol-1-13C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to D-arabinose-1-13C using oxidizing agents such as pyridinium chlorochromate or potassium permanganate under controlled conditions.
Reduction: The compound can be reduced to this compound using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be carried out using appropriate nucleophiles under suitable conditions to introduce various functional groups into the molecule.
Major Products: The major products formed from these reactions include D-arabinose-1-13C (oxidation), this compound (reduction), and various substituted derivatives depending on the nucleophile used in substitution reactions .
Aplicaciones Científicas De Investigación
Chemistry: D-Arabinitol-1-13C is used as a tracer in metabolic studies to investigate the pathways and mechanisms of sugar alcohol metabolism . Its labelled carbon allows for precise tracking and analysis using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .
Biology: In biological research, this compound is used to study the metabolic processes of fungi and bacteria. It serves as a diagnostic tool for detecting fungal infections, particularly in immunocompromised patients.
Medicine: The compound is used in medical diagnostics to detect invasive fungal infections by measuring the levels of D-arabinitol in biological samples. Its labelled form allows for more accurate and sensitive detection.
Industry: In the industrial sector, this compound is used in the production of various bioproducts through microbial fermentation processes. It is also used in the development of new diagnostic assays and therapeutic agents .
Mecanismo De Acción
Mechanism: D-Arabinitol-1-13C exerts its effects by participating in metabolic pathways where it is converted into various intermediates and end products. The labelled carbon-13 allows for the tracking of these metabolic transformations .
Molecular Targets and Pathways: The compound targets specific enzymes involved in sugar alcohol metabolism, such as dehydrogenases and kinases. It is metabolized through pathways involving the conversion of D-arabinitol to D-arabinose and other intermediates .
Comparación Con Compuestos Similares
D-Arabinitol: The unlabelled form of D-Arabinitol-1-13C, commonly found in nature.
L-Arabinitol: The L-enantiomer of arabinitol, which has different metabolic properties.
D-Xylitol: Another sugar alcohol with similar chemical properties but different metabolic pathways.
Uniqueness: this compound is unique due to its carbon-13 labelling, which allows for precise tracking and analysis in metabolic studies. This makes it a valuable tool in research and diagnostics, providing insights that are not possible with unlabelled or differently labelled compounds.
Propiedades
Fórmula molecular |
C5H12O5 |
|---|---|
Peso molecular |
153.14 g/mol |
Nombre IUPAC |
(2R,3R,4R)-(113C)pentane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4-/m1/s1/i1+1/t3-,4-,5+ |
Clave InChI |
HEBKCHPVOIAQTA-NZSDKZLBSA-N |
SMILES isomérico |
C([C@H]([C@H]([C@@H]([13CH2]O)O)O)O)O |
SMILES canónico |
C(C(C(C(CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


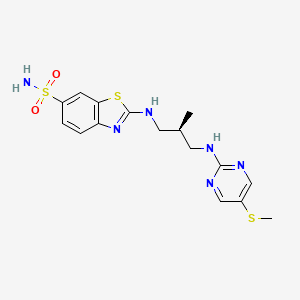
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one](/img/structure/B12397956.png)
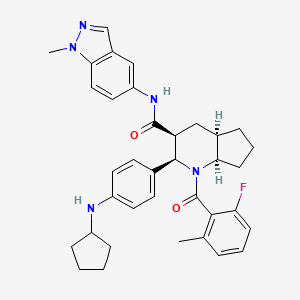
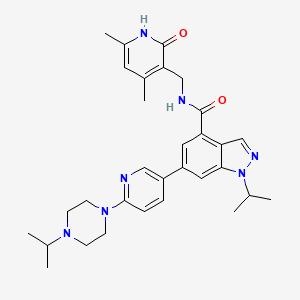

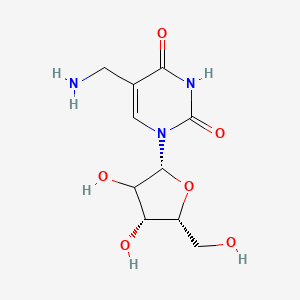
![1-[[1-(4-Fluorophenyl)pyrrole-2-carbonyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12397975.png)

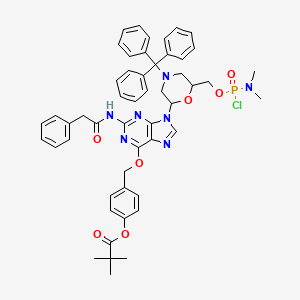
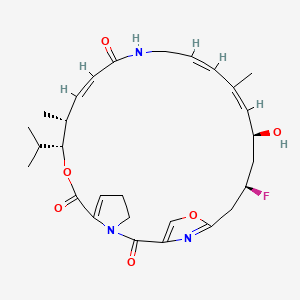
![5-[4-(Carboxymethyl)phenyl]-2-nonoxybenzoic acid](/img/structure/B12398005.png)
![sodium;2,3-dihydroxypropyl [(2R)-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-tetradec-9-enoyl]oxypropyl] phosphate](/img/structure/B12398014.png)
![(2S)-2-hydroxy-2-[[(2S,4Z)-4-[(2E,4E)-1-hydroxyocta-2,4-dienylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-3-methylbutanoic acid](/img/structure/B12398021.png)
